Bienvenue dans la boutique en ligne BenchChem!

3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Xanthine oxidase inhibition SAR Electron-withdrawing group

3-(4-Fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 431980-10-8) is a synthetic quinazolinone derivative characterized by a 4-fluorobenzyl substituent at the N3 position and a thioxo group at C2. With a molecular formula of C₁₅H₁₁FN₂OS and a molecular weight of 286.32 g/mol, this compound serves as a versatile heterocyclic scaffold in medicinal chemistry research.

Molecular Formula C15H11FN2OS
Molecular Weight 286.3g/mol
CAS No. 431980-10-8
Cat. No. B493357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
CAS431980-10-8
Molecular FormulaC15H11FN2OS
Molecular Weight286.3g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)F
InChIInChI=1S/C15H11FN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20)
InChIKeyDWAXAKWXZVTJAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 431980-10-8): Chemical Identity and Procurement Baseline


3-(4-Fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 431980-10-8) is a synthetic quinazolinone derivative characterized by a 4-fluorobenzyl substituent at the N3 position and a thioxo group at C2 . With a molecular formula of C₁₅H₁₁FN₂OS and a molecular weight of 286.32 g/mol, this compound serves as a versatile heterocyclic scaffold in medicinal chemistry research . The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core is recognized as a privileged structure in drug discovery, exhibiting activity across multiple therapeutic targets including xanthine oxidase, dihydrofolate reductase (DHFR), and various kinases, as demonstrated by structurally related 3-aryl analogs in the published literature [1].

Why Generic Substitution of 3-(4-Fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Is Not Straightforward


Within the 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one chemotype, minor structural modifications produce profound shifts in target selectivity, potency, and ADMET profiles. The 4-fluorobenzyl N3-substituent imparts distinct electronic and steric properties that cannot be replicated by simple phenyl, benzyl, or other halogenated aryl analogs. Published SAR studies on this scaffold demonstrate that the nature of the N3-aryl group directly modulates inhibitory activity against xanthine oxidase (IC₅₀ range: 33.7–362.2 μM across 18 derivatives) [1] and cytotoxicity against colon cancer cell lines (IC₅₀ range: 294–384 μM for the most active representatives) [2]. The presence of the 2-thioxo (C=S) moiety, as opposed to the 2-oxo (C=O) analog, further enables distinct hydrogen-bonding interactions and provides a reactive handle for subsequent S-functionalization chemistry [3]. Therefore, substituting this specific compound with an uncharacterized analog from the same class carries a material risk of altered or diminished biological performance.

Quantitative Differentiation Evidence for 3-(4-Fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 431980-10-8)


Electronic Modulation via 4-Fluorobenzyl Substituent Compared to Unsubstituted Benzyl and Phenyl Analogs

In a systematic SAR study of 18 quinazoline derivatives, the nature of the N3-aryl substituent was found to critically influence xanthine oxidase (XO) inhibitory potency. Compounds bearing electron-withdrawing substituents on the aryl ring exhibited enhanced activity. The most potent derivative (compound 17, IC₅₀ = 33.688 ± 0.30 μM) achieved approximately 3.5-fold greater inhibition than the weakest active analog (IC₅₀ = 120+ μM). The 4-fluorobenzyl group present in the target compound is expected to confer an electronic profile intermediate between unsubstituted benzyl and 4-nitrobenzyl, based on Hammett σₚ values [1]. This positions the compound as a rationally designed intermediate for lead optimization studies targeting XO, where the fluorine atom can participate in favorable interactions with the allosteric binding site identified for this chemotype [1].

Xanthine oxidase inhibition SAR Electron-withdrawing group

Thioxo (C=S) Moiety Enables S-Functionalization Chemistry Not Available to 2-Oxo Quinazolinone Analogs

The 2-thioxo group in the target compound serves as a nucleophilic handle for subsequent S-alkylation and S-glycosylation reactions, a key differentiator from 2-oxo quinazolinones which lack this reactive sulfur center. In a synthetic study, the corresponding 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one was successfully converted to S-alkylated and S-glycosylated derivatives under anhydrous alkaline conditions [1]. This reactivity profile is not accessible to the 2-carbonyl analog (quinazoline-2,4(1H,3H)-dione) or the 4-oxo-only analog (quinazolin-4(3H)-one), providing a distinct synthetic advantage for library generation. The thione-thiol tautomerism inherent to the 2-thioxo group further influences hydrogen-bonding patterns in biological targets [2].

S-alkylation S-glycosylation Building block

Predicted Physicochemical Properties Differentiate This Compound from Non-Fluorinated Benzyl Analogs

Computational predictions indicate that the 4-fluorobenzyl substituent imparts distinct physicochemical properties relative to the unsubstituted benzyl analog. The target compound has a predicted density of 1.42 ± 0.1 g/cm³ and a boiling point of 446.2 ± 47.0 °C . While experimental LogP data are not available, the addition of a single fluorine atom to the benzyl ring incrementally increases lipophilicity (estimated ΔLogP ≈ +0.2 to +0.3 compared to the 3-benzyl analog) and enhances metabolic oxidative stability at the para position of the aromatic ring. This modification is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties without substantially increasing molecular weight [1].

Lipophilicity Metabolic stability Physicochemical profiling

Class-Level Anticancer Activity Defines Procurement Context Relative to Inactive Core Scaffolds

While direct cytotoxicity data for CAS 431980-10-8 are not available in the peer-reviewed primary literature, the broader 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one class has demonstrated reproducible, albeit modest, anticancer activity against colon carcinoma cell lines. In a 2023 study, the most active thioxo derivatives (compounds 3a and 3f) exhibited IC₅₀ values of 294.32 ± 8.41 μM and 383.5 ± 8.99 μM against LoVo cells, and 298.05 ± 13.26 μM and 323.59 ± 3.00 μM against HCT-116 cells [1]. These compounds induced apoptosis via upregulation of caspases-8, -9, and -3, and modulation of Bax/Bcl-2 ratios [1]. The structurally related S-arylated derivatives (5a-5h series) showed improved potency, confirming the scaffold's tractability for optimization. The target compound, bearing the 4-fluorobenzyl group, represents a non-cytotoxic baseline that can be elaborated into more potent derivatives through S-functionalization.

Cytotoxicity Colon cancer Apoptosis induction

Recommended Application Scenarios for Procuring 3-(4-Fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 431980-10-8)


Lead Optimization in Xanthine Oxidase Inhibitor Programs for Gout and Hyperuricemia

The compound serves as a rationally selected intermediate for synthesizing novel allosteric xanthine oxidase (XO) inhibitors. SAR data from the 3-aryl-2-thioxoquinazolinone series show that the N3-aryl substituent directly modulates potency (IC₅₀ range: 33.7–362.2 μM) and that the most potent compounds bind to an allosteric site distinct from the xanthine-binding pocket [1]. The 4-fluorobenzyl group provides an optimal balance of electron-withdrawing character and steric bulk for exploring this allosteric interaction. This compound is appropriate for research groups aiming to improve upon the lead compound's IC₅₀ of 33.688 μM through systematic N3-substituent variation or S-functionalization.

Synthesis of S-Functionalized Quinazolinone Libraries via Thione-Thiol Tautomerization Chemistry

Because the 2-thioxo group is a reactive nucleophilic center, this compound is an ideal starting material for generating diverse libraries of S-alkylated, S-glycosylated, and S-arylated quinazolinones. Published synthetic protocols demonstrate that S-functionalization of analogous 2-thioxoquinazolinones yields derivatives with significantly enhanced anticancer activity (e.g., compound 9a: IC₅₀ = 2.09 μM against MCF-7) [2]. Procurement of this specific thioxo compound, rather than a 2-oxo analog, is essential for research groups pursuing this productive chemical diversification strategy.

Fluorinated Building Block for PET Tracer Precursor Development

The 4-fluorobenzyl group present in this compound offers a potential site for ¹⁸F radiolabeling, making it a candidate precursor for positron emission tomography (PET) tracer development. Structurally related 2-thioxoquinazolinones bearing 4-fluorobenzoyl moieties (e.g., Altanserin) are established PET radioligands for serotonin 5-HT₂A receptor imaging [3]. While the target compound itself is not a known PET tracer, its fluorinated aromatic ring provides a handle for isotopic substitution (¹⁸F for ¹⁹F), and the thioxo group enables further derivatization to introduce targeting moieties. This scenario is relevant for medicinal chemistry groups and radiochemistry facilities investigating novel CNS or oncology imaging agents.

Comparator Molecule for N3-Substituent SAR Studies in Colon Cancer Programs

The compound is suitable for use as a reference compound in structure-activity relationship studies targeting colon cancer. Class-level data indicate that 3-aryl-2-thioxoquinazolinones induce apoptosis in LoVo and HCT-116 cells through caspase-dependent mechanisms, with IC₅₀ values in the high-micromolar range for the thioxo precursors [4]. The 4-fluorobenzyl variant represents a specific electronic and steric configuration within this series, enabling direct comparison with 3-benzyl, 4-chlorobenzyl, and 4-methoxybenzyl analogs. Procurement for this purpose is justified when the research objective is to establish quantitative SAR trends linking N3-substituent properties to cytotoxicity and apoptosis induction.

Quote Request

Request a Quote for 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.